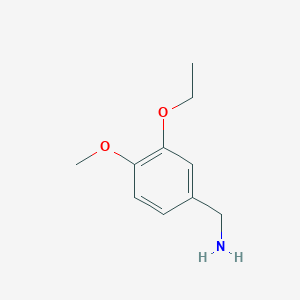

(3-乙氧基-4-甲氧基苯基)甲胺

描述

The compound "(3-Ethoxy-4-methoxyphenyl)methanamine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with methoxy and ethoxy groups attached to a phenyl ring, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves a condensation reaction and is characterized using various spectroscopic techniques . Another related compound, 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, is synthesized from 4-methoxy-2-hydroxyacetophenone and characterized by X-ray diffraction, indicating its dimeric and crystalline nature .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the use of specific reagents and catalysts. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is achieved through a polyphosphoric acid condensation route . Similarly, the synthesis of various dicarboxylic acid amides and diamides is based on the condensation of nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate . These methods highlight the importance of choosing appropriate starting materials and catalysts to achieve the desired compounds.

Molecular Structure Analysis

The molecular structure of compounds with methoxy and ethoxy groups on a phenyl ring can be complex, as evidenced by the crystal structure analysis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, which forms a dimer and crystallizes in the triclinic class . The presence of hydrogen bonds and the specific cell parameters provide insights into the intermolecular interactions and stability of such compounds.

Chemical Reactions Analysis

The chemical reactions involving methoxy and ethoxy substituted phenyl rings can lead to a variety of products. For instance, the reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with ethyl N-aryloxamates results in the synthesis of N-aryloxamides . These reactions are typically characterized by their selectivity and the ability to form specific bonds under controlled conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy and ethoxy substituted phenyl compounds can be deduced from their synthesis and structural analysis. For example, the dimeric nature and crystalline form of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one suggest a certain degree of rigidity and stability, which can influence its melting point, solubility, and other physical properties . The spectroscopic characterization, such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, provides detailed information about the functional groups and molecular framework of these compounds .

科学研究应用

合成和光谱分析

- 新型香豆素衍生物合成:Dekić等人(2020年)的研究报告了一种新型香豆素衍生物的合成,涉及(4-甲氧基苯基)甲胺与4-氯-3-硝基香豆素的反应,为化学合成和光谱分析中的新应用提供了见解(Dekić等人,2020年)。

化学结构和性质

席夫碱的结构和电子性质:Ani等人(2021年)的研究探讨了由(4-甲氧基苯基)甲胺衍生的席夫碱的结构和电子性质,有助于我们了解它们在材料科学中的潜在应用,特别是在光学性质和非线性光学(NLO)材料(Ani et al., 2021)方面。

晶体学分析:El Glaoui等人(2010年)对由(2-甲氧基苯基)甲胺衍生的化合物的晶体结构进行的研究揭示了分子相互作用和空间取向的复杂细节,这在晶体学和分子设计领域至关重要(El Glaoui et al., 2010)。

新化合物的合成

二羧酸酰胺和二酰胺的合成:Aghekyan等人(2018年)报道了使用(4-甲氧基苯基)甲胺合成各种酰胺和二酰胺,展示了它在有机合成中的多功能性和在开发新化合物方面的潜力(Aghekyan et al., 2018)。

药物制剂的开发:Thomas等人(2010年)使用与(4-甲氧基苯基)甲胺结构相关的化合物合成了一系列喹啉衍生物。这些衍生物表现出显著的抗微生物活性,突显了这类化合物在药物研究中的潜力(Thomas et al., 2010)。

方法学发展

高效液相色谱:Scheinin等人(1983年)在一种新型HPLC方法中使用(3-乙氧基-4-甲氧基苯基)甲胺的衍生物作为内标,展示了该化合物在改进分析方法中的实用性(Scheinin et al., 1983)。

转移氢化反应:Karabuğa等人(2015年)探索了在转移氢化反应中使用(4-苯基喹唑啉-2-基)甲胺衍生物的方法,为催化和合成化学提供了新的视角(Karabuğa等人,2015年)。

安全和危害

“(3-Ethoxy-4-methoxyphenyl)methanamine” is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(3-ethoxy-4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6H,3,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMVGKZMRJJWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424559 | |

| Record name | 3-Ethoxy-4-methoxy-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethoxy-4-methoxyphenyl)methanamine | |

CAS RN |

108439-67-4 | |

| Record name | 3-Ethoxy-4-methoxy-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-ethoxy-4-methoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

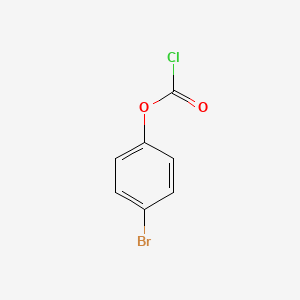

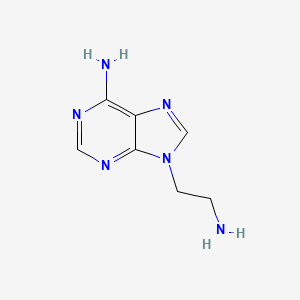

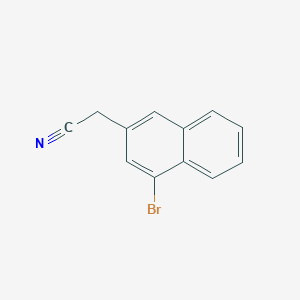

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

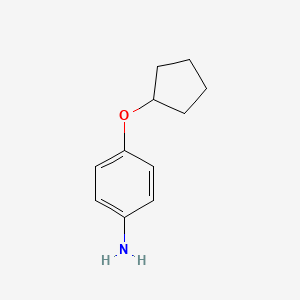

![Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine](/img/structure/B1277518.png)

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B1277532.png)

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)